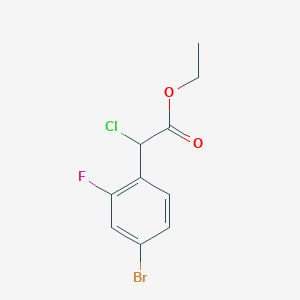

Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate

Descripción

Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine (Br) at position 4 and fluorine (F) at position 2, coupled with a chloro-substituted acetate group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves nucleophilic substitution or condensation reactions starting from ethyl 2-chloroacetate and appropriately substituted phenyl precursors, often under reflux or microwave-assisted conditions .

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClFO2/c1-2-15-10(14)9(12)7-4-3-6(11)5-8(7)13/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNGZOYGXDOZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Alkylation of Aryl Precursors with Ethyl Chloroacetate

One of the most common and effective methods to prepare ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate involves the nucleophilic substitution reaction where ethyl chloroacetate reacts with an aryl intermediate bearing the 4-bromo-2-fluorophenyl substituent.

- Starting Materials: Aryl hydrazine or chalcone derivatives substituted with 4-bromo and 2-fluoro groups.

- Reagents: Ethyl chloroacetate, base (commonly sodium hydroxide or potassium carbonate), and solvent such as dimethylformamide (DMF) or glacial acetic acid.

- Conditions: Reflux or heating under controlled temperature (e.g., 24 hours reflux in DMF).

- Work-up: Cooling, quenching with ice-cold water, acidification with concentrated hydrochloric acid, filtration, and recrystallization from ethanol.

In a study by Sapnakumari et al., the reaction of (1Z)-1-[(2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine with ethyl chloroacetate in the presence of sodium hydroxide in DMF afforded the corresponding ethyl 2-chloroacetate derivative with a yield of 76% after 24 hours reflux. The product was isolated by acidification and recrystallization, with melting points and spectral data confirming the structure.

| Parameter | Details |

|---|---|

| Reaction time | 24 hours reflux |

| Solvent | DMF |

| Base | Sodium hydroxide |

| Yield | 76% |

| Purification | Acidification, filtration, recrystallization |

| Characterization | IR, 1H-NMR, LCMS |

Stepwise Synthesis via Chalcone and Hydrazine Intermediates

This method involves a multi-step synthesis where the this compound is obtained as an intermediate or product after cyclization reactions involving ethyl chloroacetate.

- Step 1: Preparation of 4-bromo-4'-fluorochalcone by Claisen-Schmidt condensation.

- Step 2: Reaction of chalcone with 2,4-dinitrophenylhydrazine in glacial acetic acid to form hydrazone intermediates.

- Step 3: Alkylation of hydrazone intermediate with ethyl chloroacetate in the presence of base (NaOH) in DMF, followed by intramolecular cyclization to afford the target compound or related derivatives.

This approach is valuable for synthesizing complex heterocyclic derivatives where the ethyl 2-chloroacetate moiety is incorporated during cyclization.

Analytical Data Supporting Preparation

After synthesis, the compound is typically characterized by:

| Technique | Data / Observations |

|---|---|

| Infrared Spectroscopy (IR) | Characteristic ester C=O stretch (~1735 cm⁻¹), C–Cl stretch, aromatic C–H, and C–F bands. |

| Nuclear Magnetic Resonance (NMR) | 1H NMR shows ethyl group signals (triplet and quartet), aromatic protons, and signals corresponding to the chloroacetate methylene. 13C NMR confirms carbonyl and aromatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight; isotopic patterns due to bromine and chlorine. |

| Melting Point (MP) | Sharp melting point indicating purity, typically in the range reported in literature for similar compounds. |

Summary Table of Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct alkylation with ethyl chloroacetate | Aryl hydrazine or chalcone derivatives | Ethyl chloroacetate, NaOH, DMF, reflux 24 h | ~76 | Well-established; high purity via recrystallization |

| Stepwise chalcone-hydrazone route | 4-bromo-4'-fluorochalcone, 2,4-dinitrophenylhydrazine | Glacial acetic acid, NaOH, DMF, reflux | Moderate | Useful for heterocyclic derivatives |

| Alternative catalytic methods | Various aryl precursors | Phase-transfer catalysts, microwave, solvent-free | Not reported | Potential for optimization and greener synthesis |

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Oxidation Reactions: The phenyl ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine and fluorine substituents can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Formation of 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate.

Oxidation: Formation of 2-(4-bromo-2-fluorophenyl)-2-chloroacetic acid.

Reduction: Formation of 2-(4-bromo-2-fluorophenyl)-2-chloroethanol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in several therapeutic areas:

- Antimicrobial Agents : Compounds derived from this compound have been explored for their antimicrobial properties. The presence of halogen substituents often enhances the biological activity against bacteria and fungi.

- Anti-inflammatory Drugs : Research indicates that derivatives can exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory medications.

- Cancer Treatment : The compound's structural analogs have been investigated for their cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Synthetic Applications

The compound is utilized as a building block in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various reactions, including:

- Nucleophilic Substitution Reactions : The chloroacetate group can undergo nucleophilic attack, leading to the formation of new compounds that can be further functionalized.

- Formation of Benzoxazole Derivatives : this compound can be used as a precursor in the synthesis of benzoxazole derivatives, which are known for their broad range of biological activities, including antimicrobial and anticancer properties .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using this compound as a starting material. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of existing antibiotics.

Case Study 2: Development of Anti-inflammatory Compounds

Research conducted on derivatives of this compound highlighted their anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 2-(4-Bromo-2-Chlorophenyl)acetate (CAS 203314-33-4)

- Structural Differences : The phenyl ring substituents differ (4-Br, 2-Cl vs. 4-Br, 2-F), with chlorine replacing fluorine at position 2.

- Synthesis: Synthesized via analogous methods, but the electron-withdrawing nature of Cl versus F may alter reaction kinetics.

- Applications : Used as an intermediate in triazole derivatives with antifungal activity .

Ethyl 2-Bromo-2-(4-Fluorophenyl)acetate (CAS 587-88-2)

- Structural Differences : The acetate group bears bromine instead of chlorine, and the phenyl ring has a single 4-F substituent.

- Reactivity : Bromine’s higher leaving-group ability compared to chlorine facilitates nucleophilic substitution, making this compound more reactive in alkylation or coupling reactions .

- Applications : Likely employed in pharmaceutical synthesis due to its reactive acetate group.

Ethyl 2-(4-Chloro-3-Fluorophenyl)-2-Hydroxyacetate (CAS 1247619-04-0)

- Structural Differences : A hydroxyl (-OH) group replaces chlorine on the acetate, and substituents on the phenyl ring differ (4-Cl, 3-F).

- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This modification is critical for biological activity in drug candidates .

Key Observations :

- Microwave-assisted synthesis (e.g., for triazole derivatives) significantly improves yields (e.g., 85% vs. 60–70% for conventional methods) and reduces reaction times (15 min vs. 8 h) .

- Electron-withdrawing substituents (e.g., nitro groups) enhance reactivity in nucleophilic substitutions, as seen in the synthesis of 2-[2-chloro-N-(4-aminophenyl)acetamido] ethyl 2-chloroacetate .

Halogen Effects on Reactivity and Stability

Actividad Biológica

Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a unique combination of bromine and fluorine substituents on the phenyl ring. These halogen atoms can enhance the compound's lipophilicity and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents can modulate binding affinities, leading to inhibition or activation of various biological pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways that regulate physiological processes.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below is a summary of its biological effects based on recent studies:

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, revealing significant inhibition rates. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

- Anticancer Potential : Research involving cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways. This suggests that the compound could serve as a lead in developing new anticancer therapies.

- Enzyme Interaction Studies : Investigations into its mechanism of action showed that the compound effectively inhibits enzymes involved in critical metabolic processes, providing insights into its potential therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated phenyl derivatives to understand its unique properties better:

| Compound | Halogen Substituents | Biological Activity |

|---|---|---|

| Ethyl 2-(4-bromophenyl)-2-chloroacetate | Bromine | Moderate antimicrobial activity |

| Ethyl 2-(4-fluorophenyl)-2-chloroacetate | Fluorine | Enhanced lipophilicity but lower activity |

| Ethyl 2-(4-bromo-3-chlorophenyl)-2-chloroacetate | Bromine & Chlorine | Increased reactivity and potential synergy |

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate?

The compound can be synthesized via nucleophilic substitution reactions. For instance, ethyl 2-chloroacetate reacts with substituted phenols or aryl halides under basic conditions (e.g., anhydrous potassium carbonate in acetone). Steric and electronic factors influence reactivity, as demonstrated in analogous systems where the hydroxyl group adjacent to electron-withdrawing substituents (e.g., carbonyl groups) may hinder substitution . Optimization of reaction conditions (e.g., solvent, temperature) is critical to mitigate competing side reactions.

Q. Q2. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by HLC, as per similar bromo/chloro-phenyl derivatives) .

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and ester functionality.

- Mass Spectrometry (MS): For molecular weight verification (e.g., C10H8BrClFO2 ≈ 305.5 g/mol).

- Single-Crystal X-ray Diffraction (SHELX): For unambiguous structural determination, leveraging programs like SHELXL for refinement .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in cyclopropanation or coupling reactions?

In electrogenerated base-promoted cyclopropanation, alkyl 2-chloroacetates (e.g., ethyl derivatives) exhibit variable yields due to leaving group efficiency and steric hindrance. For example, ethyl 2-chloroacetate yields cyclopropane derivatives in <23% efficiency, while bulkier tert-butyl analogs show improved yields (31%) due to reduced steric constraints . The electron-withdrawing fluorine and bromine substituents on the phenyl ring may further modulate reactivity by altering electron density at the reaction site.

Q. Q4. What challenges arise in crystallographic studies of halogenated aryl acetates, and how can they be addressed?

Halogenated compounds often form disordered crystal structures due to heavy atoms (Br, Cl) and weak intermolecular interactions. Strategies include:

Q. Q5. How can computational modeling predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations can map:

- Electrostatic Potential Surfaces: To identify nucleophilic/electrophilic sites.

- Transition States: For reactions like SN2 substitutions or cyclopropanations.

- Solvent Effects: COSMO-RS models simulate solvent interactions, critical for optimizing reaction conditions .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported reaction yields for ethyl 2-chloroacetate derivatives: How should researchers interpret these?

Yields for ethyl 2-chloroacetate in cyclopropanation vary from 23% to 45% depending on electrolysis parameters (current density, solvent, scaling) . Contradictions arise from:

- Scalability: Milligram vs. gram-scale syntheses.

- Electrochemical Setup: Variations in electrode materials or supporting electrolytes.

Resolution requires systematic replication under standardized conditions (e.g., Bu4NBr/DMF at 12 mA, 1.0 F/mol) .

Methodological Recommendations

Q. Q7. What strategies enhance the stability of halogenated acetates during storage?

Q. Q8. How can researchers optimize substituent positioning for targeted bioactivity?

- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 4-bromo-2-fluorophenyl vs. 4-chloro-2-fluorophenyl) in bioassays.

- Metabolic Stability Assays: Evaluate esterase-mediated hydrolysis rates using liver microsomes.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.